6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-[cyclohexyl(ethyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-15(9-6-4-3-5-7-9)10-8-11(16)14-12(17)13-10/h8-9H,2-7H2,1H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCWDAGIOBXSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities. This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is detrimental.
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of inflammatory mediators, leading to a reduction in inflammation. This can result in alleviation of symptoms in conditions characterized by excessive inflammation.
Biochemical Analysis
Biochemical Properties
6-(Cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its enzymatic activity . The interaction involves essential hydrogen bonding with Leu83 in the active site of CDK2, which is crucial for its inhibitory effect . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in certain cancer cell lines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of multiple cancer cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects cell signaling pathways, particularly those involved in cell proliferation and survival . The impact on gene expression includes the downregulation of genes associated with cell cycle progression and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest. Additionally, the compound can induce apoptosis by activating caspases and other apoptotic pathways . Changes in gene expression, such as the upregulation of pro-apoptotic genes and the downregulation of cell cycle-related genes, further contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Degradation may occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . Threshold effects indicate that there is a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall pharmacological effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and tumor tissues . Its localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters .
Subcellular Localization
Subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy in inhibiting CDK2 and inducing apoptosis .
Biological Activity
Overview
6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound with significant potential in biomedical research, particularly in the fields of anti-inflammatory and anticancer activities. Its molecular formula is C₁₂H₁₉N₃O₂, and it has a molecular weight of 237.3 g/mol. This compound has been observed to interact with various biological targets, influencing key inflammatory mediators and exhibiting cytotoxic effects on cancer cell lines.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of several inflammatory mediators:
- Prostaglandin E2
- Inducible Nitric Oxide Synthase (iNOS)
- Tumor Necrosis Factor-alpha (TNF-α)
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)
- Leukotrienes and Interleukins
These interactions lead to a reduction in the expression and activity of these mediators, resulting in decreased inflammation and altered biochemical pathways associated with inflammatory responses.
This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts its enzymatic activity, leading to:
- Inhibition of cancer cell proliferation : Studies have shown that this compound inhibits the growth of various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with significant potency .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that this compound significantly reduced the production of inflammatory mediators in cultured cell lines. The compound inhibited TNF-α and IL-6 production in macrophages stimulated by lipopolysaccharides (LPS).
-
Anticancer Activity :
- A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The IC₅₀ values for MCF-7 and HCT-116 were found to be approximately 15 µM and 20 µM respectively .
- Another investigation highlighted that the compound induced apoptosis in HepG-2 cells through activation of caspase pathways, suggesting its potential as an anticancer agent .
Data Tables
| Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT-116 | 20 | CDK2 inhibition |
| HepG-2 | 18 | Caspase pathway activation |
Scientific Research Applications
6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula and a molecular weight of 237.3 g/mol. It is a useful research compound with a purity of around 95%.
Scientific Research Applications
This compound is investigated for its potential in biomedical research, particularly for anti-inflammatory and anticancer activities.
Target of Action
- Inflammatory Mediators This compound targets vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
- CDK2 Inhibition It is also known to inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation.
Mode of Action
- Inhibiting Expression and Activities The compound interacts with its targets by inhibiting their expression and activities. It binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83.
- Disrupting Biochemical Pathways By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of inflammatory pathways, leading to a reduction in inflammation.
Observed Effects
- Anti-inflammatory Effects The compound decreases the production of inflammatory mediators, leading to a reduction in inflammation.
- Anticancer Effects Studies have indicated that this compound inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
- Biochemical Reactions This compound plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its enzymatic activity.
Pharmacokinetics
- Metabolic Pathways The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions.
- Subcellular Localization The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Pd-catalyzed methods (e.g., Compound 4) achieve higher yields (73%) compared to alkylation routes (40–42%) .
- Substituent Impact : Bulky groups (e.g., cyclohexyl in the target compound) increase lipophilicity but may reduce aqueous solubility. Aromatic groups (e.g., phenyl in Compound 4) improve binding via π-interactions .
Physicochemical Properties
- Lipophilicity : Cyclohexyl and aromatic substituents increase logP values, enhancing blood-brain barrier penetration but reducing solubility. For example, Compound 4’s logP is higher than Mavacamten’s due to its phenyl and p-tolyl groups .
- Solubility : Ethyl and propyl chains (e.g., Compound 18d) improve solubility compared to cyclohexyl derivatives .
Research Findings and Contradictions
- Contradiction in Yield vs. Complexity : Despite similar synthesis steps, Pd-catalyzed routes (e.g., Compound 4) yield 73%, whereas simpler alkylations (e.g., Compound 18c) yield only 40%, suggesting reaction optimization is critical .
- Biological Selectivity : While Mavacamten’s substituents confer cardiac specificity, the target compound’s cyclohexyl group may favor neurological targets, though this requires validation .
Preparation Methods
Nucleophilic Substitution on 6-Halopyrimidine-2,4-dione Precursors
A common approach involves the displacement of a good leaving group (e.g., halogen) at the 6-position of pyrimidine-2,4-dione by the nucleophilic cyclohexyl(ethyl)amine.
- Starting Materials: 6-halo-pyrimidine-2,4-dione derivatives (e.g., 6-chloropyrimidine-2,4-dione)
- Nucleophile: Cyclohexyl(ethyl)amine or its equivalent
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the amine and facilitate nucleophilic attack
- Conditions: Room temperature to moderate heating (e.g., 25–80 °C)
- Reaction Time: Several hours (typically 4–24 h)
This method is supported by analogous syntheses of 6-aminouracil derivatives where alkyl or benzyl halides react with 6-aminouracils under basic conditions in DMF, yielding substituted products after workup and purification.
Multi-Component Pd-Catalyzed Carbonylation Reactions
Advanced synthesis routes involve palladium-catalyzed carbonylation reactions to form substituted pyrimidine-2,4-dione derivatives in one pot from multiple components:
- Components: α-chloroketones, aliphatic isocyanates (e.g., cyclohexyl isocyanate), primary amines (e.g., ethylamine derivatives), and carbon monoxide
- Catalyst: Pd(II) acetate or Pd(0) complexes with phosphine ligands (e.g., Pd(AcO)2 and PPh3)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Conditions: Elevated temperature (~110 °C), CO pressure (~27 atm), reaction time ~10 h in an autoclave
- Outcome: Formation of the pyrimidine-2,4-dione ring with selective substitution at the 6-position through chemo-selective acylation and cyclization steps
- Yield: Moderate to good (e.g., 73% yield reported for related derivatives)
This Pd-catalyzed carbonylation strategy enables the construction of complex uracil derivatives with cyclohexyl substituents, demonstrating the feasibility of introducing cyclohexyl and alkylamino groups in a controlled manner.
DMAP-Catalyzed One-Pot Syntheses
Metal-free catalysis using 4-dimethylaminopyridine (DMAP) has been reported for quinazoline-2,4-dione derivatives, which are structurally related to pyrimidine-2,4-diones:
- Reagents: Aminobenzamides and Boc-protected intermediates
- Catalyst: DMAP (10 mol%)
- Solvent: Acetonitrile (CH3CN)
- Conditions: Microwave irradiation or reflux for 12 h
- Significance: Efficient heterocyclization to form pyrimidine-2,4-dione cores with various substitutions
- Note: While this method is more common for quinazoline derivatives, it provides insights into metal-free catalysis applicable to pyrimidine derivatives
Experimental Data Summary Table
| Methodology | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 6-Halo-pyrimidine-2,4-dione, cyclohexyl(ethyl)amine, K2CO3, DMF | 4–24 h | RT to 80 °C | 60–85 | Simple, widely used, base-mediated |
| Pd-catalyzed carbonylation | α-Chloroketone, cyclohexyl isocyanate, primary amine, Pd(AcO)2, PPh3, CO, THF | 10 h | 110 °C, 27 atm CO | ~73 | Multi-component, high selectivity |
| DMAP-catalyzed one-pot synthesis | Aminobenzamides, Boc2O, DMAP, CH3CN, microwave/reflux | 0.5–12 h | RT to reflux | 33–79 | Metal-free, microwave-assisted |
Detailed Research Findings and Notes
- The Pd-catalyzed carbonylation method offers a sophisticated approach to synthesize cyclohexyl-substituted pyrimidine derivatives with good yields and selectivity, leveraging in situ formation of urea intermediates and chemo-selective acylation steps.
- Nucleophilic substitution remains the most straightforward and scalable method for introducing the cyclohexyl(ethyl)amino group at the 6-position, with the reaction conditions easily tunable to optimize yield and purity.
- Metal-free catalysis using DMAP provides an alternative pathway for constructing related heterocyclic cores but may require optimization for the specific cyclohexyl(ethyl)amino substitution.
- Purification is typically achieved by column chromatography or recrystallization, and characterization involves NMR spectroscopy, IR, and mass spectrometry to confirm structure and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(cyclohexyl(ethyl)amino)pyrimidine-2,4(1H,3H)-dione and related derivatives?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrimidine precursors. For example:
- Step 1 : React 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the ethyl group .
- Step 2 : Further functionalization (e.g., cyclohexylamine addition) is achieved via nucleophilic substitution or coupling reactions. Yields vary (40–78%) depending on reaction time and stoichiometry .
- Key Data :
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Compound 17a | Ethyl iodide | DMF | 40–53 |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Analysis : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identify substituents. For example, cyclohexyl protons appear as multiplets (δ 1.2–2.6 ppm), while pyrimidine NH groups resonate at δ ~11 ppm .
- LCMS : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 196.2 for ethyl-substituted analogs) .
- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions in the crystal lattice) .
Advanced Research Questions
Q. How can conflicting NMR data for substituted pyrimidine-diones be resolved?
- Methodological Answer :
- Issue : Overlapping signals (e.g., cyclohexyl vs. ethyl protons) may obscure assignments.
- Resolution :
Use 2D NMR (COSY, HSQC) to correlate proton and carbon signals .
Compare experimental data with computed chemical shifts (DFT calculations).
Confirm via X-ray crystallography for unambiguous bond-length/angle validation .
Q. What strategies optimize low-yield alkylation reactions in pyrimidine-dione synthesis?
- Methodological Answer :
- Problem : Alkylation of sterically hindered amines (e.g., cyclohexyl groups) often results in low yields (~40%) .
- Solutions :
Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility.
Increase reaction temperature (80–100°C) and time (24–48 hrs) .
Screen alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to improve deprotonation efficiency .
Q. How does the compound’s substitution pattern influence biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- Experimental Design :
Synthesize analogs with varied substituents (e.g., ethyl, propyl, aryl).
Test kinase inhibition via ATP-binding assays (e.g., eEF-2K inhibition measured by IC₅₀ values) .
- Key Finding : Bulky substituents (e.g., cyclohexyl) enhance selectivity by occupying hydrophobic kinase pockets. Ethyl groups improve solubility without sacrificing potency .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Case Study : Compound 6 (eEF-2K IC₅₀ = 0.5 µM) vs. Compound 12 (IC₅₀ = 5 µM) .
- Analysis :
- Structural Differences : Compound 6 has a carboxamide group, enhancing hydrogen bonding with the kinase active site.
- Methodological Adjustments :
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Validate via molecular dynamics simulations to assess ligand-protein interactions .
Research Workflow Table
| Stage | Key Steps | Tools/Techniques | Reference |
|---|---|---|---|
| Synthesis | Alkylation, coupling | NMR, LCMS | |
| Characterization | Structural elucidation | X-ray, 2D NMR | |
| Biological Testing | Kinase assays, ITC | Enzymatic assays, simulations |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
